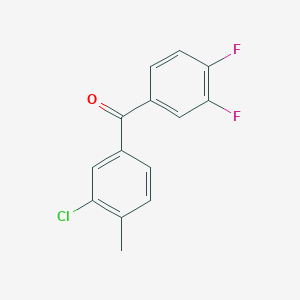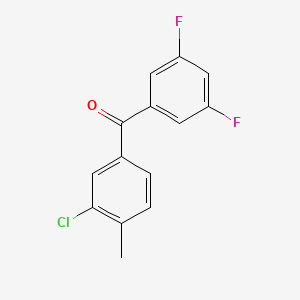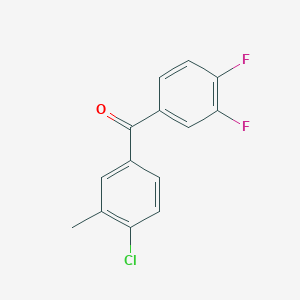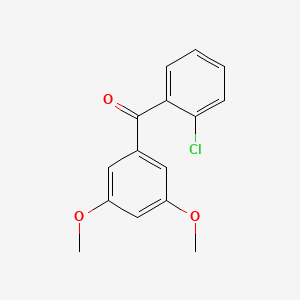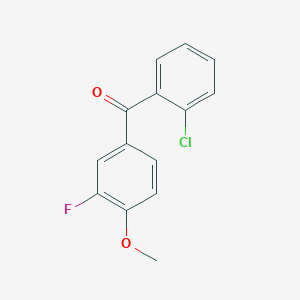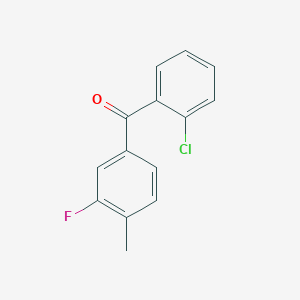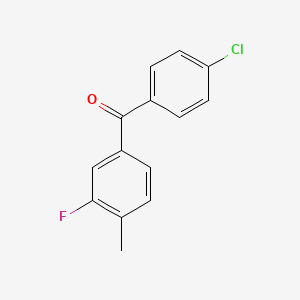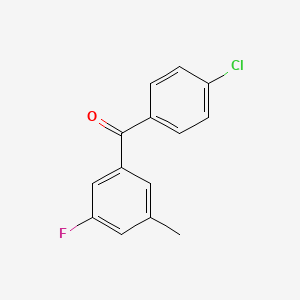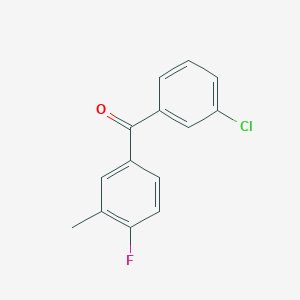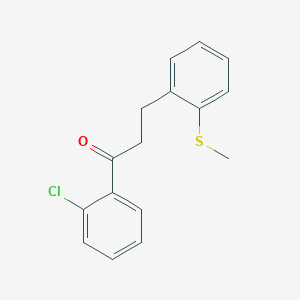
2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Übersicht
Beschreibung
2-Chloro-3-(2-thiomethylphenyl)propiophenone (2-C3-2TMPP) is a synthetic compound used in a variety of scientific research applications. It is a colorless solid that can be synthesized in the laboratory through a two-step process. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Polyphenolic Compounds in Scientific Research
Polyphenolic compounds, including those similar in structure or function to 2'-Chloro-3-(2-thiomethylphenyl)propiophenone, have been extensively studied for their various biological and pharmacological effects. These studies encompass a wide range of potential applications, including antioxidant activities, anti-inflammatory properties, and their role in metabolic syndrome management.
Antioxidant and Anti-inflammatory Properties :Research has highlighted the significant role of polyphenolic compounds like Chlorogenic Acid (CGA) in exerting antioxidant and anti-inflammatory effects. These compounds have been studied for their potential in treating and managing various disorders, including cardiovascular diseases, diabetes, and obesity, due to their ability to modulate lipid and glucose metabolism (Naveed et al., 2018).
Metabolic Syndrome and Chronic Diseases :Polyphenolic compounds have been associated with a lower risk of metabolic syndromes and chronic diseases, suggesting their beneficial roles in health promotion. The dietary sources, bioavailability, and the mechanisms through which these compounds exert their effects have been subjects of comprehensive reviews, indicating their potential as natural dietary additives and therapeutic agents (Lu et al., 2020).
Environmental and Occupational Exposure :Studies also explore the environmental occurrence and health risks of various chemical compounds, indicating a growing concern for occupational exposure and its effects on human health. Such research underscores the importance of assessing the exposure to chemicals, including endocrine-disrupting compounds, and their potential health impacts (Ribeiro et al., 2017).
Wirkmechanismus
The mechanism of action of 2’-Chloro-3-(2-thiomethylphenyl)propiophenone is not specified in the sources retrieved. Its potential applications in various fields of research and industry suggest that it may have diverse mechanisms of action depending on the specific context.
Safety and Hazards
While specific safety data for 2’-Chloro-3-(2-thiomethylphenyl)propiophenone is not available, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, and not inhaling or ingesting the compound . It may cause an allergic skin reaction and serious eye irritation .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXPHSGWVTZKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644334 | |
| Record name | 1-(2-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-16-0 | |
| Record name | 1-(2-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




